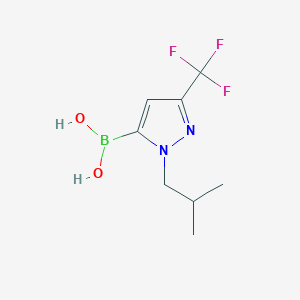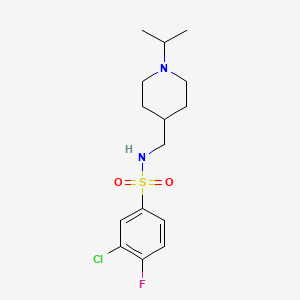![molecular formula C12H7ClN4O B2965946 2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine CAS No. 1119506-01-2](/img/structure/B2965946.png)
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this compound suitable for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and oxadiazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. For example, some derivatives of oxadiazole are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(4-Chloro-phenyl)-5-pyridin-3-yl-[1,3,4]oxadiazol-3-yl)-ethanone
- 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Uniqueness
2-Chloro-5-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and oxadiazole rings allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.
Propiedades
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-2-1-9(7-15-10)12-16-11(17-18-12)8-3-5-14-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLIWVZIQBRELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)

![N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2965868.png)

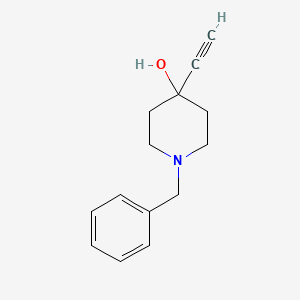
![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2965872.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

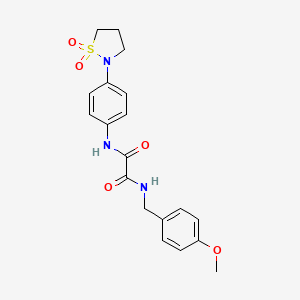
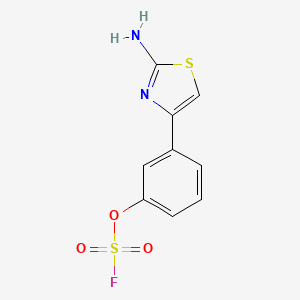
![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)
